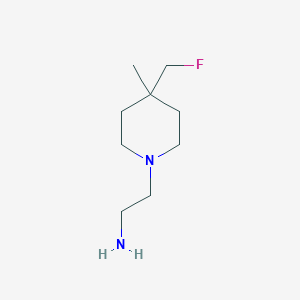

2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-(fluoromethyl)-4-methylpiperidin-1-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19FN2/c1-9(8-10)2-5-12(6-3-9)7-4-11/h2-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBTYPYILWRFEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)CCN)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide on the Elucidation of the Mechanism of Action for 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine

A Hypothesis-Driven Approach for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a vast array of therapeutics targeting the central nervous system (CNS). The novel compound, 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine, presents a unique substitution pattern with a fluorinated methyl group at the C4 position, suggesting a deliberate design to modulate its physicochemical and pharmacological properties. This guide outlines a comprehensive, hypothesis-driven research program to elucidate the mechanism of action of this compound. We will detail a multi-tiered experimental strategy, from initial broad-based screening to specific target validation and pathway analysis, providing researchers with the necessary protocols and conceptual frameworks to thoroughly characterize this promising molecule.

Introduction: The Rationale for Investigation

Piperidine derivatives are prevalent in numerous drug classes, including analgesics, antipsychotics, and antihistamines, owing to their ability to interact with a variety of CNS receptors.[1][2] The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate basicity (pKa), and improve target affinity and selectivity.[3][4] The specific 4-(fluoromethyl)-4-methyl substitution on the piperidine ring of the target compound is of particular interest. This modification is anticipated to influence the compound's conformational preferences and its interactions with biological targets.

Given the structural similarities to known CNS-active agents, we hypothesize that 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine acts as a modulator of a specific CNS receptor or transporter . This guide will provide a systematic approach to test this hypothesis and fully characterize its mechanism of action.

Phase I: Broad-Based Phenotypic and Target Screening

The initial phase of investigation aims to cast a wide net to identify potential biological activities and narrow down the possible targets of the compound.

In Vitro Receptor Profiling

A broad-based receptor screening panel is the most efficient first step to identify potential molecular targets. This involves testing the compound's binding affinity against a large number of known receptors, ion channels, and transporters.

Experimental Protocol: Competitive Radioligand Binding Assays

-

Compound Preparation: Prepare a stock solution of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

-

Assay Setup: In a 96-well plate, combine the following:

-

A known concentration of a specific radioligand for the receptor of interest.

-

A preparation of cell membranes or tissues expressing the target receptor.

-

A series of dilutions of the test compound (typically from 10 µM down to 1 pM).

-

-

Incubation: Incubate the plates at a specific temperature and for a duration optimized for the particular receptor-ligand pair to allow for binding equilibrium to be reached.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

-

Detection: Quantify the amount of radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Data Presentation: Summary of Initial Binding Affinities

| Target Class | Specific Target | Ki (nM) |

| Opioid Receptors | µ-opioid | TBD |

| δ-opioid | TBD | |

| κ-opioid | TBD | |

| Serotonin Receptors | 5-HT1A | TBD |

| 5-HT2A | TBD | |

| 5-HT2C | TBD | |

| SERT | TBD | |

| Dopamine Receptors | D1 | TBD |

| D2 | TBD | |

| DAT | TBD | |

| Histamine Receptors | H1 | TBD |

| H3 | TBD | |

| Sigma Receptors | σ1 | TBD |

| σ2 | TBD |

TBD: To Be Determined

High-Content Cellular Imaging

To complement the binding assays, high-content imaging can provide an unbiased view of the compound's effects on cellular morphology and signaling pathways in a relevant cell line (e.g., a neuronal cell line like SH-SY5Y).

Experimental Protocol: Cell-Based Phenotypic Screening

-

Cell Culture: Plate neuronal cells in 96- or 384-well imaging plates.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound.

-

Staining: After a suitable incubation period, fix the cells and stain with a panel of fluorescent dyes to label various cellular components (e.g., nucleus, cytoskeleton, mitochondria).

-

Image Acquisition: Acquire images using an automated high-content imaging system.

-

Image Analysis: Use image analysis software to quantify a wide range of cellular features (e.g., cell number, neurite outgrowth, mitochondrial membrane potential).

-

Data Interpretation: Identify statistically significant phenotypic changes induced by the compound.

Phase II: Target Validation and Functional Characterization

Once a primary target or a set of high-priority targets is identified in Phase I, the next step is to validate this interaction and characterize the functional consequences of compound binding.

Functional Assays

Functional assays will determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptor.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Activation Assay (e.g., [35S]GTPγS Binding)

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

-

Assay Setup: In a 96-well plate, combine the cell membranes, [35S]GTPγS, GDP, and varying concentrations of the test compound.

-

Incubation: Incubate the reaction mixture to allow for G-protein activation and [35S]GTPγS binding.

-

Separation and Detection: Separate bound from free [35S]GTPγS by filtration and quantify the radioactivity.

-

Data Analysis: Plot the stimulated binding as a function of compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists, in the presence of a known agonist).

Workflow for Functional Characterization

Caption: Workflow for the functional characterization of the lead compound at a GPCR target.

Downstream Signaling Pathway Analysis

To understand the broader cellular impact of target engagement, it is crucial to investigate the downstream signaling pathways.

Experimental Protocol: Western Blotting for Key Signaling Proteins

-

Cell Treatment: Treat a relevant cell line with the test compound at its EC50 or IC50 concentration for various time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for key signaling proteins (e.g., phosphorylated forms of ERK, Akt, CREB) and a loading control (e.g., GAPDH).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Quantification: Quantify the band intensities to determine the changes in protein expression or phosphorylation.

Hypothesized Signaling Pathway (Example: 5-HT2A Receptor Antagonism)

Caption: Hypothesized signaling pathway for 5-HT2A receptor antagonism.

Phase III: In Vivo Target Engagement and Behavioral Pharmacology

The final phase of the investigation will assess the compound's ability to engage its target in a living organism and elicit a behavioral response consistent with its proposed mechanism of action.

Positron Emission Tomography (PET) Imaging

If a suitable radiolabeled tracer for the target of interest is available, PET imaging can be used to directly measure target occupancy in the brain of a living animal.

Experimental Protocol: PET Imaging for Target Occupancy

-

Animal Model: Use a suitable animal model (e.g., rats or non-human primates).

-

Compound Administration: Administer the test compound at various doses.

-

Radiotracer Injection: At a predetermined time after compound administration, inject the radiolabeled tracer.

-

PET Scan: Acquire dynamic PET scans to measure the uptake and distribution of the radiotracer in the brain.

-

Data Analysis: Calculate the target occupancy at different brain regions for each dose of the test compound.

Behavioral Models

Based on the confirmed mechanism of action, specific behavioral models can be employed to assess the compound's in vivo efficacy. For example, if the compound is a potent 5-HT2A antagonist, its antipsychotic-like effects could be evaluated in models such as the DOI-induced head-twitch response or prepulse inhibition of the startle reflex.[5]

Experimental Protocol: DOI-Induced Head-Twitch Response in Mice

-

Animal Acclimation: Acclimate mice to the testing environment.

-

Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal or oral).

-

Agonist Challenge: After a suitable pretreatment time, administer the 5-HT2A agonist, DOI.

-

Behavioral Observation: Immediately after DOI administration, place the mice in individual observation chambers and count the number of head twitches over a defined period.

-

Data Analysis: Compare the number of head twitches in the compound-treated groups to the vehicle-treated group.

Conclusion

The systematic, multi-phased approach outlined in this guide provides a robust framework for the comprehensive elucidation of the mechanism of action for 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine. By progressing from broad-based screening to specific target validation and in vivo functional studies, researchers can build a strong, evidence-based understanding of this novel compound's pharmacological profile. This knowledge is essential for its potential development as a therapeutic agent.

References

-

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids. (Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications, [Link])

-

Piperidine is an essential moiety of morphine, responsible for the analgesic activity. (Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series, [Link])

-

In this report, we describe a series of 4-substituted piperidine and piperazine compounds based on tetrahydroquinoline 1, a compound that shows balanced, low nanomolar binding affinity for the mu opioid receptor (MOR) and the delta opioid receptor (DOR). (Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands, [Link])

-

Behaviorally, ACP-103 attenuated head-twitch behavior (3 mg/kg p.o.), and prepulse inhibition deficits (1-10 mg/kg s.c.) induced by the 5-HT(2A) receptor agonist (+/-)-2,5-dimethoxy-4-iodoamphetamine hydrochloride in rats and reduced the hyperactivity induced in mice by the N-methyl-d-aspartate receptor noncompetitive antagonist 5H-dibenzo[a,d]cyclohepten-5,10-imine (dizocilpine maleate; MK-801) (0.1 and 0.3 mg/kg s.c.; 3 mg/kg p.o.), consistent with a 5-HT(2A) receptor mechanism of action in vivo and antipsychotic-like efficacy. (Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist, [Link])

-

The concise synthesis of a small library of fluorinated piperidines from readily available dihydropyridinone derivatives has been described. The effect of the fluorination on different positions has then been evaluated by chemoinformatic tools. (Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery, [Link])

-

This review explores piperidine, an organic compound known for its molecular formula [CH2]5NH and unique six-membered ring structure. Piperidine is widely used in pharmaceuticals and alkaloids such as solenopsins. (Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance, [Link])

-

A series of 4,4-disubstituted piperidines has been synthesized and evaluated for analgesic activity. Several of these analogues show analgesic potency comparable to morphine in the mouse writhing and tail-flick tests. (Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties, [Link])

-

Piperidines and fluorine-substituents are both independently indispensable components in pharmaceuticals, agrochemicals and materials. Logically, the incorporation of fluorine atoms into piperidine scaffolds is therefore an area of tremendous potential. (The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process, [Link])

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structure, Properties, and Applications of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic properties often relies on the strategic incorporation of specialized building blocks. 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine is a highly specialized, fluorinated aliphatic amine. By merging a metabolically shielded piperidine bioisostere with a versatile primary amine linker, this compound serves as a critical intermediate for synthesizing complex pharmacophores, including Proteolysis Targeting Chimeras (PROTACs), G-Protein-Coupled Receptor (GPCR) ligands, and kinase inhibitors.

This whitepaper provides a comprehensive technical analysis of its structural rationale, physicochemical properties, and a self-validating synthetic methodology designed for drug development professionals.

Structural Analysis & Pharmacophore Rationale

The architectural design of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine is highly intentional, leveraging atomic-level modifications to overcome common pharmacological hurdles.

The Piperidine Core: A Privileged Scaffold

The piperidine ring is recognized as a "privileged structure" in drug discovery due to its frequent appearance in biologically active compounds and its ability to engage in diverse molecular interactions[1]. It provides a conformationally restricted framework that accurately mimics natural protein-binding domains.

The Fluoromethyl Substitution: Metabolic Shielding and pKa Modulation

Replacing a standard methyl or tert-butyl group with a fluoromethyl (-CH₂F) group introduces profound physicochemical changes:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Because the fluorine atom is the smallest halogen (van der Waals radius of 1.47 Å), it fits seamlessly into receptor pockets while effectively blocking adjacent sites from cytochrome P450 (CYP450) mediated metabolic oxidation[2].

-

Basicity (pKa) Modulation: A standard piperidine nitrogen is highly basic (pKa ~ 10.4). The high electronegativity of fluorine (3.98 on the Pauling scale) exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond network[3]. This lowers the pKa of the piperidine nitrogen by approximately 1 to 1.5 units, increasing the fraction of the unionized drug at physiological pH (7.4), which directly enhances passive membrane permeability and oral bioavailability[4].

The N-Aminoethyl Linker: Bioconjugation Handle

The ethan-1-amine appendage at the N1 position provides a highly reactive primary amine. This serves as an ideal attachment point for amide coupling, urea formation, or reductive amination, allowing researchers to seamlessly integrate this metabolically stable core into larger therapeutic molecules.

Pharmacophore mapping and functional rationale of the structural components.

Physicochemical Properties

The following table summarizes the quantitative data and functional impact of the compound's physicochemical profile.

| Property | Value | Rationale / Pharmacological Impact |

| Molecular Formula | C₉H₁₉FN₂ | - |

| Molecular Weight | 174.26 g/mol | Low molecular weight ensures minimal penalty to Lipinski’s Rule of 5 when integrated into larger molecules (e.g., PROTACs). |

| LogP (Estimated) | 1.2 - 1.8 | Optimal lipophilicity for crossing lipid bilayers; enhanced by the highly lipophilic C-F bond. |

| pKa (Piperidine N) | ~8.5 - 9.2 | Lowered compared to unsubstituted piperidine due to the inductive effect of the distal fluorine atom[4]. |

| H-Bond Donors | 2 | Provided by the primary amine; facilitates target engagement or serves as a conjugation handle. |

| H-Bond Acceptors | 2 | The piperidine nitrogen and primary amine. (Organic fluorine is generally a poor H-bond acceptor). |

Synthetic Methodology & Validation Protocol

To synthesize 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine, a robust, two-step protocol is employed starting from the commercially available 4-(fluoromethyl)-4-methylpiperidine core. This workflow utilizes an azide intermediate (CAS: 2097997-47-0)[5] to prevent over-alkylation.

Step 1: Electrophilic N-Alkylation

-

Causality & Rationale: Utilizing an azide-bearing electrophile (1-azido-2-iodoethane) rather than an unprotected bromoethylamine prevents the primary amine from competing as a nucleophile, thereby eliminating polymeric or over-alkylated byproducts.

-

Protocol:

-

Dissolve 1.0 equivalent of 4-(fluoromethyl)-4-methylpiperidine in anhydrous acetonitrile (0.2 M concentration).

-

Add 2.5 equivalents of finely powdered potassium carbonate (K₂CO₃) as a heterogeneous base to scavenge the generated hydroiodic acid.

-

Dropwise, add 1.1 equivalents of 1-azido-2-iodoethane at 0 °C to control the exothermic reaction.

-

Warm the mixture to 60 °C and stir under an inert atmosphere for 12 hours.

-

-

Self-Validation System: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material is fully consumed, yielding the intermediate 1-(2-azidoethyl)-4-(fluoromethyl)-4-methylpiperidine ([M+H]⁺ = 201.1). Filter the inorganic salts and concentrate the filtrate under reduced pressure.

Step 2: Staudinger Reduction

-

Causality & Rationale: The Staudinger reduction is explicitly selected over palladium-catalyzed hydrogenation. While aliphatic C-F bonds are generally stable, high-pressure H₂ conditions can occasionally lead to trace defluorination. The mild Staudinger conditions ensure absolute chemoselectivity.

-

Protocol:

-

Dissolve the crude azido intermediate in a Tetrahydrofuran/Water mixture (10:1 v/v).

-

Add 1.5 equivalents of triphenylphosphine (PPh₃) portion-wise at room temperature. The evolution of nitrogen gas (N₂) will be immediately visible, indicating the formation of the iminophosphorane intermediate.

-

Stir at room temperature for 8 hours to allow for complete hydrolysis of the intermediate into the primary amine.

-

-

Self-Validation System: Perform an acid-base extraction. Add 1M HCl to extract the basic target amine into the aqueous layer, leaving the byproduct triphenylphosphine oxide (TPPO) in the organic THF/DCM layer. Basify the aqueous layer to pH 12 with NaOH and extract with dichloromethane.

-

Analytical Confirmation: Confirm the final product via ¹⁹F NMR (expect a diagnostic multiplet around -215 ppm) and LC-MS ([M+H]⁺ = 175.1).

-

Synthetic workflow for 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine.

Applications in Advanced Drug Design

The structural features of this compound make it highly sought after in modern therapeutic design:

-

PROTAC Linker Engineering: The primary amine allows for facile amide coupling with E3 ligase ligands (e.g., Cereblon or VHL binders). The rigid, metabolically stable piperidine core acts as a spacer that can favorably influence the tertiary structure of the ternary complex (Target Protein - PROTAC - E3 Ligase).

-

CNS Therapeutics: The enhanced lipophilicity and modulated basicity provided by the fluoromethyl group improve Blood-Brain Barrier (BBB) penetration, making this moiety ideal for developing next-generation antipsychotics or neurodegenerative disease therapeutics[1].

References

-

The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: MDPI (Pharmaceuticals) URL:[Link]

-

Fluorine in medicinal chemistry Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. 1995245-35-6|1-(2-azidoethyl)-4-(difluoromethyl)piperidine|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Safe Handling of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. The information provided is based on an analysis of the chemical structure and data from analogous compounds, as a specific Safety Data Sheet (SDS) for 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine is not publicly available. This compound should be handled with a high degree of caution, assuming it may be hazardous.

Introduction and Compound Overview

2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine is a substituted piperidine derivative. The piperidine scaffold is a common structural motif in many pharmaceuticals and bioactive molecules. The presence of a primary amine and a fluoromethyl group suggests its potential utility as a building block in medicinal chemistry for the synthesis of novel therapeutic agents. Given its potential biological activity, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk.

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data, a conservative approach to hazard identification is necessary. Based on the chemical structure, the following potential hazards should be considered:

-

Corrosivity and Irritation: The primary amine group can impart a basic and corrosive nature to the compound. Similar amine-containing compounds are known to be skin and eye irritants or corrosives.[1][2][3][4]

-

Toxicity: Many biologically active small molecules can have toxic effects. The potential for systemic toxicity upon ingestion, inhalation, or dermal absorption should be assumed.[3][4]

-

Sensitization: Some amines are known to be skin or respiratory sensitizers.[5]

-

Reactivity: While not expected to be highly reactive under normal laboratory conditions, amines can react vigorously with strong oxidizing agents and acids.[6]

Physical and Chemical Properties (Predicted)

| Property | Predicted Value/Information | Source/Rationale |

| Appearance | Colorless to light-yellow liquid or solid | Based on similar piperidine derivatives[1] |

| Molecular Formula | C9H19FN2 | - |

| Molecular Weight | 174.26 g/mol | - |

| Boiling Point | Not available | Likely to be > 200°C based on similar structures[7] |

| Flash Point | Not available | May be combustible[1][2] |

| Solubility | Not available | Likely soluble in organic solvents |

Safe Handling and Storage

A multi-tiered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential for handling this compound.

Engineering Controls

-

Ventilation: All handling of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][8][9]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][5]

Administrative Controls

-

Restricted Access: The area where the compound is handled should be clearly marked, and access should be restricted to authorized personnel.

-

Training: All personnel handling the compound must be trained on its potential hazards and the required safety procedures.

-

Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all experimental procedures involving this compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine:

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[9]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to check the glove manufacturer's compatibility chart. Double gloving is recommended for added protection.[9]

-

Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of splashing, a chemically resistant apron or suit should be considered.[3]

-

Respiratory Protection: If there is a risk of generating aerosols or if work is performed outside of a fume hood, a properly fitted respirator with an appropriate cartridge for organic vapors and amines should be used.[9]

Storage

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2][9]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[6]

-

Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[1]

Emergency Procedures

Spills and Leaks

-

Evacuate: Immediately evacuate the area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, preferably with a fume hood.

-

Contain: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.[8]

-

Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Report: Report the incident to the appropriate safety personnel.

Fire

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Avoid using a direct stream of water, as it may spread the fire.[9]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[6]

-

Hazardous Combustion Products: Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[6]

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][10]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][10]

-

Eye Contact: Immediately flush the eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][10]

Disposal Considerations

All waste containing 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine must be handled as hazardous waste. Dispose of in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in the regular trash.

Visualization of Safety Protocols

Hierarchy of Controls for Risk Mitigation

Caption: Hierarchy of controls for mitigating risks associated with hazardous chemicals.

Emergency Response Decision Tree

Caption: Decision tree for emergency response procedures.

Conclusion

While 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine holds promise as a building block in drug discovery, its handling requires a thorough understanding of potential hazards and a commitment to rigorous safety protocols. By implementing the engineering controls, administrative procedures, and personal protective equipment outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always err on the side of caution when working with novel compounds for which complete toxicological data is unavailable.

References

-

Keio University. Synthesis and Characterization of an Amorphous Perfluoropolymer: Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane). [Link]

-

KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: N-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidin-2-amine dihydrochloride. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1-Amino-4-methylpiperazine, 99%. [Link]

-

NIPPON NYUKAZAI CO.,LTD. METHYL PROPYLENE DI GLYCOL (MFDG). [Link]

-

NextSDS. 2-[4-(methoxymethyl)piperidin-1-yl]ethan-1-amine. [Link]

-

Carl ROTH. Safety Data Sheet: Cyclopentyl methyl ether. [Link]

-

NextSDS. 2-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-amine. [Link]

-

Unspecified Source. SAFETY DATA SHEET. [Link]

-

MDPI. [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. [Link]

-

PENTA. Piperidine - SAFETY DATA SHEET. [Link]

-

MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]

-

Carl ROTH. Safety Data Sheet: Piperidine. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)- - Evaluation statement. [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. carlroth.com [carlroth.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. kishida.co.jp [kishida.co.jp]

Acute Toxicity Studies of Fluorinated Piperidine Analogs: A Methodological and Interpretive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Fluorination in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and synthetic tractability.[1] The strategic incorporation of fluorine atoms into these piperidine analogs has become a cornerstone of modern drug design. This is because fluorine, with its high electronegativity and small size, can profoundly modulate a molecule's metabolic stability, membrane permeability, receptor binding affinity, and pKa.[1][2] These modifications can transform a promising lead compound into a viable drug candidate by enhancing its pharmacokinetic and pharmacodynamic profile.[1]

However, the same properties that make fluorination attractive also present unique challenges for preclinical safety assessment. The strength of the carbon-fluorine bond can alter metabolic pathways, potentially leading to the formation of toxic metabolites, while changes in basicity can affect off-target interactions, such as with the hERG channel, a key player in cardiotoxicity.[2][3] Therefore, a robust and well-designed acute toxicity study is not merely a regulatory checkbox but a critical first step in characterizing the safety profile of these novel chemical entities.

This guide provides a comprehensive framework for conducting and interpreting acute toxicity studies of fluorinated piperidine analogs. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind each experimental choice, offering a self-validating system for generating reliable and defensible safety data.

Part 1: Foundational Principles of Acute Toxicity Assessment

The primary goal of an acute toxicity study is to evaluate the adverse effects that occur within a short time following the administration of a single dose of a substance.[4][5] This initial assessment provides crucial information on potential health hazards, informs dose selection for subsequent studies, and is a key component for classification and labeling.[4][6]

Regulatory Context: The Evolution from LD50

Historically, the "classical" median lethal dose (LD50) test (OECD TG 401), which aimed to find the dose that would kill 50% of the test animals, was the standard.[5][7] Recognizing the ethical and scientific limitations of this approach, regulatory bodies have shifted towards methods that use fewer animals while still providing sufficient information for hazard classification.[6] The current Organisation for Economic Co-operation and Development (OECD) guidelines prioritize humane endpoints and detailed clinical observation over simple mortality counts. Key accepted methods include:

-

OECD TG 420: Fixed Dose Procedure

These modern guidelines allow for the classification of a substance into a specific toxicity category based on the Globally Harmonised System (GHS), using significantly fewer animals than the classical LD50 test.[8][9]

Ethical Imperatives: The 3Rs

All animal experimentation must be grounded in strong ethical principles. The principles of the 3Rs—Replacement, Reduction, and Refinement —are universally accepted mandates for the humane use of animals in research.[11][12]

-

Replacement: Using non-animal methods where possible.

-

Reduction: Using the minimum number of animals necessary to obtain statistically significant results.

-

Refinement: Modifying procedures to minimize animal pain, suffering, and distress.[11]

The adoption of OECD guidelines 420, 423, and 425 over the classical LD50 is a direct implementation of the Reduction and Refinement principles.

Part 2: Pre-Experimental Design for Fluorinated Piperidines

A successful acute toxicity study begins long before the first dose is administered. Careful consideration of the unique properties of fluorinated piperidine analogs is essential for designing a scientifically sound experiment.

The Impact of Fluorination on Physicochemical Properties

The position and number of fluorine atoms can dramatically alter a piperidine analog's properties, which directly influences its toxicological profile and the design of the study.

-

Basicity (pKa): Fluorine is a strong electron-withdrawing group. Its presence, particularly near the piperidine nitrogen, can significantly lower the compound's pKa (reduce its basicity).[3] This is often a desirable trait in drug design as it can reduce affinity for the hERG potassium channel, thereby lowering the risk of cardiotoxicity.[3]

-

Lipophilicity (LogP): The effect of fluorine on lipophilicity is complex. While trifluoromethyl groups can decrease lipophilicity, fluoro-arenes can be more lipophilic.[1] This property dictates how the compound will distribute in the body and cross biological membranes, like the blood-brain barrier.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes.[1][2] This can increase the drug's half-life but may also shunt metabolism to other, potentially problematic, pathways.

Vehicle Selection: A Critical Variable

The choice of vehicle to dissolve or suspend the test compound is paramount. An inappropriate vehicle can cause toxicity itself, confounding the results, or it can fail to deliver the compound effectively, leading to an underestimation of toxicity. For novel fluorinated piperidines, a tiered approach to vehicle selection is recommended, starting with aqueous vehicles (e.g., water, saline) and progressing to common non-aqueous vehicles (e.g., corn oil, 0.5% methylcellulose) only if necessary. The vehicle must be tested for its own potential toxicity in a control group.

Part 3: Core Experimental Protocol: An Integrated Acute Oral Toxicity Study

This protocol is a synthesized workflow based on the principles of OECD Guidelines 423 (Acute Toxic Class Method) and 425 (Up-and-Down Procedure) , adapted for the specific considerations of fluorinated piperidine analogs.

Experimental Workflow

Caption: Workflow for an acute oral toxicity study.

Detailed Step-by-Step Methodology

-

Test System & Husbandry:

-

Species: Sprague Dawley rat is a commonly used rodent species.[4] Use a single sex, typically females, as they are often slightly more sensitive.

-

Housing: House animals in appropriate conditions (22°C ± 3°C, 30-70% humidity) with a 12-hour light/dark cycle.[4]

-

Acclimatization: Allow animals to acclimate to the laboratory environment for at least 5 days before dosing.

-

-

Dose Preparation & Administration:

-

Preparation: Prepare the dose formulation fresh daily. Ensure homogeneity if it is a suspension.

-

Fasting: Fast animals overnight prior to dosing to promote absorption and reduce variability.[4][5]

-

Administration: Administer the test substance in a single dose via oral gavage. The volume should typically not exceed 1 ml/100 g body weight for rodents.[4]

-

-

Dose Selection (Up-and-Down Procedure Rationale):

-

The Up-and-Down Procedure (UDP) is an efficient method that uses a sequential dosing approach.[10]

-

Step 1: Dose a single animal at a starting dose (e.g., 300 mg/kg).

-

Step 2: Observe for 48 hours.

-

If the animal survives, the dose for the next animal is increased (e.g., to 2000 mg/kg).

-

If the animal dies, the dose for the next animal is decreased.

-

-

Step 3: Continue this process until the stopping criteria are met, allowing for an estimation of the LD50.

-

-

Clinical Observations:

-

Frequency: Observe animals carefully during the first 30 minutes, periodically during the first 4 hours, and then daily for 14 days.[4][5]

-

Causality: The timing of onset, duration, and disappearance of toxic signs are critical for understanding the compound's mechanism.[4]

-

Checklist: A comprehensive checklist is essential. Given the piperidine core, pay special attention to signs of potential neurotoxicity.

-

| Category | Clinical Signs to Monitor | Potential Implication |

| General | Changes in skin and fur, eyes, and mucous membranes; lethargy, changes in body weight. | Systemic toxicity |

| Respiratory | Labored breathing (dyspnea), changes in respiratory rate.[13][14] | Cardiopulmonary effects |

| Gastrointestinal | Salivation, diarrhea, unusual feces.[13][14] | GI irritation or systemic effects |

| Neurological (Excitatory) | Tremors, convulsions, hyperexcitability, muscle fasciculations, hunched posture.[14][15] | CNS stimulation, neurotoxicity |

| Neurological (Inhibitory) | Ataxia (incoordination), stupor, loss of righting reflex, weakness, paralysis.[13][15] | CNS depression, neurotoxicity |

-

Terminal Procedures:

-

Endpoint: The observation period is typically 14 days.[4] Animals that experience severe and enduring pain or distress should be humanely euthanized.

-

Necropsy: Perform a gross necropsy on all animals (those that die during the study and those euthanized at termination). Examine all external surfaces, orifices, and the cranial, thoracic, and abdominal cavities and their contents.

-

Tissue Collection: For a thorough investigation, collect key organs for potential histopathological analysis. This is crucial for identifying target organs of toxicity.[16][17]

-

Part 4: Data Analysis and Interpretation

LD50 and Confidence Interval Calculation

If mortality is observed, the LD50 can be calculated using validated statistical software, such as the maximum likelihood method, which is recommended for the Up-and-Down Procedure.[10] This provides a point estimate of the lethal dose and a confidence interval, which quantifies the uncertainty of that estimate.[18]

Statistical Analysis of Continuous Data

For data such as body weight changes, statistical analysis is used to compare the treated groups to the control group. Methods like a one-way ANOVA followed by Dunnett's test are appropriate. It is important to note that a statistically significant result does not always equate to a biologically adverse effect.[19] The magnitude of the change and its correlation with other toxic signs must be considered.

Interpreting Clinical Signs and Gross Pathology

The interpretation of observations is the most critical part of the study.

-

Dose-Response: Is there a clear relationship between the dose administered and the severity or incidence of clinical signs?[19]

-

Target Organs: Do the gross necropsy findings (e.g., organ discoloration, swelling) point to a specific target organ? For example, pale kidneys or a mottled liver could suggest nephrotoxicity or hepatotoxicity, respectively.[17]

-

Systemic vs. Neurotoxicity: Differentiating these is key for piperidine analogs. Neuro-inhibitory signs like ataxia and stupor suggest CNS effects, while widespread organ changes at necropsy point to broader systemic toxicity.[15][20]

Part 5: The Indispensable Role of Histopathology

Gross necropsy may not reveal any abnormalities, even when microscopic damage has occurred. Histopathological examination is therefore a self-validating step to confirm or rule out target organ toxicity.

Histopathology Workflow

Caption: Standard workflow for histopathological analysis.

Step-by-Step Histopathology Protocol

-

Tissue Collection and Fixation: Immediately after necropsy, place trimmed tissue samples in at least 10 times their volume of 10% neutral buffered formalin to ensure proper fixation and prevent autolysis.[16]

-

Processing and Embedding: Tissues are dehydrated through a series of graded alcohols, cleared with an agent like xylene, and infiltrated with molten paraffin wax. They are then embedded in paraffin blocks.

-

Sectioning and Staining: Use a microtome to cut thin sections (4-6 µm) from the paraffin blocks. Mount the sections on microscope slides and stain with Hematoxylin and Eosin (H&E), the gold standard for visualizing tissue morphology.[16]

-

Microscopic Examination: A board-certified veterinary pathologist should examine the slides. The pathologist will look for changes such as cell death (necrosis, apoptosis), inflammation, degeneration, and changes in cellular architecture.[17]

| Organ | Potential Histopathological Findings |

| Liver | Hepatocellular necrosis, ballooning degeneration, fatty change, inflammation.[17] |

| Kidney | Acute tubular necrosis, glomerular changes, interstitial nephritis.[17] |

| Brain | Neuronal necrosis, vacuolation, gliosis (if observation period is extended). |

| Lungs | Pulmonary edema, intra-alveolar hemorrhage.[17] |

Part 6: Special Toxicological Considerations for Fluorinated Piperidines

Beyond the standard acute toxicity protocol, the unique chemistry of these compounds warrants special attention to specific potential liabilities.

Potential Toxicity Pathwaysdot

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. fda.gov [fda.gov]

- 6. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Considerations for experimental animal ethics in the research planning and evaluation process [kosinmedj.org]

- 13. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 15. Clinical approach to the acute neurological intoxication [veterinaryirelandjournal.com]

- 16. Acute Oral Toxicity and Histopathological Study of Combination of Endosulfan and Cypermethrin in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Histopathological changes in the human tissues in various types of poisoning: A cross-sectional autopsy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fiveable.me [fiveable.me]

- 19. Statistical analysis for toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ecetoc.org [ecetoc.org]

Application Note: Optimized Dissolution and Handling Protocol for 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine in In Vitro Cell Culture

Executive Summary & Physicochemical Profiling

The compound 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine (Molecular Weight: ~174.26 g/mol ) is a specialized aliphatic diamine. It is characterized by a highly basic piperidine core, a primary amine functional group, and a lipophilic fluoromethyl moiety. In drug discovery and cell biology, fluorinated piperidines are frequently utilized to modulate target binding affinity and metabolic stability.

However, their dual basic sites and amphiphilic nature present unique challenges for aqueous solvation in in vitro assays. Standard pharmacological profiling of intracellular targets relies heavily on accurately dissolved small molecules, ensuring batch-to-batch consistency and precise molarity calculations[1]. This guide provides a field-proven, self-validating protocol for the dissolution, cryopreservation, and cellular application of this compound.

Solvent Rationale & Causality

Because the compound contains two basic nitrogen atoms, its free base form is highly lipophilic but prone to interacting with protic solvents.

-

Primary Solvent Selection: Anhydrous Dimethyl sulfoxide (DMSO) is the universally preferred primary solvent for small molecule stock solutions. DMSO is an aprotic solvent that disrupts intermolecular hydrogen bonding without donating protons, ensuring complete dissolution of the lipophilic piperidine base while preventing premature hydrolysis of the fluoromethyl group.

-

Alternative (Salt Forms): If the compound is procured as a hydrochloride (HCl) or trifluoroacetate (TFA) salt, the protonated amine groups significantly enhance aqueous solubility. In such cases, sterile ultra-pure water or Phosphate-Buffered Saline (PBS) may be substituted.

Quantitative Dissolution Metrics

To ensure experimental reproducibility, stock solutions should be prepared at standardized molarities (e.g., 10 mM or 50 mM). The table below outlines the exact solvent volumes required to achieve these concentrations based on the compound's molecular weight (174.26 g/mol )[2].

| Mass of Compound | Volume of Solvent for 10 mM Stock | Volume of Solvent for 50 mM Stock |

| 1 mg | 573.9 µL | 114.8 µL |

| 5 mg | 2.869 mL | 573.9 µL |

| 10 mg | 5.739 mL | 1.148 mL |

| 25 mg | 14.346 mL | 2.869 mL |

Experimental Workflow

Workflow for the dissolution, storage, and in vitro application of small molecules.

Step-by-Step Methodology (Self-Validating System)

Phase 1: Equilibration and Solvation

-

Temperature Equilibration: Before breaking the seal on the compound vial, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

-

Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder. This water ingress can cause rapid hydrolysis of the fluorinated group or alter the precise mass, skewing downstream concentration calculations.

-

-

Solvent Addition: Add the calculated volume (refer to the quantitative table) of anhydrous, cell-culture grade DMSO (≥99.9% purity) directly to the vial to achieve a 10 mM or 50 mM master stock.

-

Homogenization: Vortex the solution vigorously for 30–60 seconds. If particulate matter remains visible, sonicate the vial in a water bath at room temperature for 5 minutes.

-

Causality: Mechanical agitation and cavitation from sonication overcome the activation energy barrier for dissolution, ensuring a homogenous molecular dispersion.

-

Phase 2: Sterilization and Cryopreservation

-

Sterile Filtration: Pass the master stock solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

-

Causality: PTFE is highly solvent-resistant. Filtering removes opportunistic pathogens and undissolved micro-crystals that could act as nucleation sites for premature precipitation.

-

-

Aliquoting: Divide the master stock into 10 µL to 50 µL single-use aliquots in sterile, amber microcentrifuge tubes.

-

Causality: Amber tubes protect the compound from UV-induced radical degradation. Single-use aliquots prevent repeated freeze-thaw cycles, which are known to degrade small molecules and introduce atmospheric moisture.

-

-

Storage: Flash-freeze the aliquots in liquid nitrogen and store them at -20°C (for use within 1 month) or -80°C (for long-term stability up to 6 months).

Phase 3: In Vitro Application (Self-Validating System)

-

Media Preparation: Warm the required volume of complete cell culture media to 37°C.

-

Serial Dilution: Dilute the thawed DMSO stock directly into the pre-warmed media to achieve your desired working concentration (e.g., 10 µM). Ensure the final DMSO concentration does not exceed 0.1% (v/v).

-

Causality: DMSO concentrations above 0.1% can induce cellular toxicity, alter membrane permeability, and trigger unintended differentiation pathways, severely confounding the assay results[1].

-

-

Self-Validation Step 1 (Microscopic Inspection): Immediately inspect the compound-media mixture under an inverted phase-contrast microscope at 20X magnification.

-

Validation Logic: The absence of refractive micro-crystals or localized turbidity confirms that the compound has not precipitated out of the aqueous solution. If crystals are observed, the compound has exceeded its thermodynamic solubility limit in the media, and a lower working concentration (or an intermediate dilution step) must be utilized.

-

-

Self-Validation Step 2 (Vehicle Control Implementation): Prepare a parallel cell culture treated with an identical volume of pure DMSO (without the compound).

-

Validation Logic: This isolates the pharmacological effect of the piperidine derivative from baseline solvent-induced stress, ensuring absolute data integrity and trustworthiness.

-

References

-

Protamine Sulfate Protocol for Transfection Enhancement (Molarity and Stock Preparation Guidelines). Tocris Bioscience. 2

-

ELISA Sample Preparation Guide (Aliquoting and Freeze-Thaw Mitigation). Abcam.

-

A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 (DMSO Toxicity Limits and Small Molecule Profiling). PMC (NIH). 1

Sources

High-Throughput Screening for Novel Monoamine Oxidase B Inhibitors: An Application Note for 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine

Abstract

This application note provides a comprehensive, field-proven guide for utilizing the novel compound 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine (hereafter referred to as Compound A) in a high-throughput screening (HTS) campaign to identify potent and selective inhibitors of Monoamine Oxidase B (MAO-B). MAO-B is a well-validated therapeutic target for neurodegenerative disorders, particularly Parkinson's disease.[1][2] This document details a robust, fluorescence-based biochemical assay, optimized for a 384-well plate format, and outlines the necessary steps for assay validation, execution of the primary screen, and subsequent data analysis to identify promising hit compounds. The protocols described herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, actionable data for drug discovery professionals.

Introduction and Scientific Rationale

1.1. The Target: Monoamine Oxidase B (MAO-B)

Monoamine Oxidase B (MAO-B) is a mitochondrial outer membrane enzyme responsible for the oxidative deamination of several key neurotransmitters, including dopamine and phenylethylamine.[2] Elevated MAO-B activity is strongly implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2][3][4] The catalytic breakdown of dopamine by MAO-B generates hydrogen peroxide (H₂O₂), a reactive oxygen species that contributes to oxidative stress and neuronal cell death in the substantia nigra.[5] Consequently, the inhibition of MAO-B is a clinically validated strategy to increase dopaminergic neurotransmission and potentially exert neuroprotective effects, thereby slowing disease progression.[1][4]

1.2. The Candidate Compound: 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine (Compound A)

While 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine is a novel chemical entity, its structural motifs, particularly the piperidine core and the presence of a fluorine atom, are found in various biologically active compounds, including some that interact with monoaminergic systems. The fluoromethyl group can offer unique metabolic stability and binding interactions. Based on these structural features, Compound A is proposed as a potential lead structure for the development of novel MAO-B inhibitors. This application note establishes a framework for systematically evaluating its inhibitory potential and using it as a reference compound in a broader HTS campaign.

Assay Principle and Design

The HTS assay described is a homogeneous, fluorescence-based method designed to measure the activity of recombinant human MAO-B. The principle relies on the detection of H₂O₂, a stoichiometric byproduct of the MAO-B-catalyzed oxidation of its substrate.

Assay Reaction: MAO-B catalyzes the oxidation of a substrate (e.g., tyramine or benzylamine), producing an aldehyde, an amine, and hydrogen peroxide (H₂O₂).[3][6] The generated H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a non-fluorescent probe (e.g., Amplex Red or equivalent) to produce a highly fluorescent product (resorufin). The resulting increase in fluorescence intensity is directly proportional to MAO-B activity.[6][7] Potential inhibitors of MAO-B will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescent signal.

Diagram: MAO-B Inhibition Assay Workflow

Caption: High-level workflow for the MAO-B inhibitor HTS campaign.

Materials and Instrumentation

3.1. Reagents and Consumables

-

Recombinant Human MAO-B Enzyme

-

MAO-B Assay Buffer (e.g., 100 mM HEPES, pH 7.4)

-

High Sensitivity Fluorescent Probe (e.g., Amplex® Red or equivalent)

-

Horseradish Peroxidase (HRP)

-

Compound A (2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine)

-

Dimethyl Sulfoxide (DMSO), Anhydrous, HTS-grade

-

384-well black, flat-bottom assay plates

3.2. Instrumentation

-

Automated Liquid Handler (for compound dispensing and reagent addition)

-

Fluorescence Microplate Reader with excitation/emission filters for ~535 nm and ~587 nm, respectively.[8]

-

Plate Centrifuge

-

Incubator capable of maintaining 37°C

Experimental Protocols

Reagent Preparation

-

MAO-B Assay Buffer: Prepare and bring to room temperature before use.

-

Compound Plates: Serially dilute test compounds, Compound A, and Selegiline in 100% DMSO to create stock plates. From these, prepare intermediate plates at the desired concentration for dispensing into the assay plates. The final concentration of DMSO in the assay well should not exceed 1%.

-

MAO-B Enzyme Working Solution: Reconstitute and dilute the enzyme in cold MAO-B Assay Buffer to the final optimized concentration immediately before use. Keep on ice.

-

Substrate/Detection Mix: Prepare a working solution containing the MAO-B substrate, fluorescent probe, and HRP in MAO-B Assay Buffer. Protect from light. This solution should be prepared fresh for each run.

HTS Protocol: Step-by-Step

This protocol is optimized for a 384-well plate with a final assay volume of 50 µL.

-

Compound Dispensing:

-

Using an automated liquid handler, dispense 0.5 µL of test compounds, controls, or DMSO into the appropriate wells of a 384-well black assay plate.

-

Plate Layout:

-

Columns 1-22: Test compounds.

-

Column 23: Negative controls (0.5 µL DMSO). These wells represent 0% inhibition.

-

Column 24: Positive controls (0.5 µL Selegiline). These wells represent 100% inhibition.

-

-

-

Enzyme Addition:

-

Add 25 µL of the freshly prepared MAO-B Enzyme Working Solution to all wells.

-

Centrifuge the plates briefly (e.g., 1 minute at 1,000 rpm) to ensure all components are at the bottom of the wells.

-

-

Pre-incubation:

-

Reaction Initiation and Signal Development:

-

Add 25 µL of the Substrate/Detection Mix to all wells to initiate the enzymatic reaction.

-

Centrifuge the plates again briefly.

-

-

Final Incubation:

-

Fluorescence Reading:

-

Measure the fluorescence intensity on a microplate reader using an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

-

Data Analysis and Quality Control

Primary Data Analysis

The activity of each test compound is determined by calculating the percent inhibition relative to the on-plate controls.

Formula for Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))

Where:

-

Signal_Compound is the fluorescence signal from a well containing a test compound.

-

Mean_Signal_Negative is the average signal from the negative control wells (DMSO).

-

Mean_Signal_Positive is the average signal from the positive control wells (Selegiline).

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[10][11] It reflects both the dynamic range of the signal and the data variation.

Formula for Z'-Factor: Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Signal_Negative - Mean_Signal_Positive|

Where:

-

SD_Negative and SD_Positive are the standard deviations of the negative and positive controls, respectively.

Table 1: Z'-Factor Interpretation [12][13]

| Z'-Factor Value | Assay Quality | Interpretation |

| > 0.5 | Excellent | Clear separation between controls; suitable for HTS. |

| 0 to 0.5 | Marginal / Acceptable | Assay may require optimization; hits need careful scrutiny. |

| < 0 | Unacceptable | Signal window and data variability are poor; assay fails. |

For this campaign, a plate is considered valid only if the Z'-factor is ≥ 0.5.

Hit Identification

A "hit" is a compound that produces a statistically significant and reproducible inhibitory effect. The hit threshold is typically defined based on the distribution of the screening data.

Hit Criteria: A compound is classified as a primary hit if its % Inhibition ≥ 50% (or a more stringent cutoff, such as 3 times the standard deviation of the sample population). All primary hits must be re-tested (confirmed) from the original stock solution to rule out false positives.

Hit Confirmation and Follow-Up

The primary HTS campaign is the first step in a longer discovery process.[14][15] Hits identified from the primary screen must undergo a rigorous confirmation and characterization cascade.

Diagram: Hit-to-Lead Workflow

Sources

- 1. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. scispace.com [scispace.com]

- 4. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neurology.org [neurology.org]

- 6. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. assaygenie.com [assaygenie.com]

- 9. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Z-factor - Wikipedia [en.wikipedia.org]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]

Design, Synthesis, and Application of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine in Neuropharmacology and PET Radiotracer Development

Executive Summary

In modern neuroscience and drug development, the design of highly selective, brain-penetrant ligands requires building blocks that balance target affinity with optimal pharmacokinetic properties. 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine is a specialized, bifunctional chemical precursor engineered specifically for central nervous system (CNS) applications.

This compound features a 4-methylpiperidine core—a privileged scaffold for neuroreceptors such as the Sigma-1 receptor (S1R) and Colony-Stimulating Factor 1 Receptor (CSF1R)—coupled with a strategically placed fluoromethyl group and a reactive aminoethyl linker. This guide details the mechanistic rationale, synthetic methodologies, and validation protocols for utilizing this building block to develop both therapeutic CNS ligands and Positron Emission Tomography (PET) radiotracers.

Mechanistic Rationale: The Architecture of the Pharmacophore

The utility of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine lies in the synergistic function of its three structural domains. Understanding the causality behind these structural choices is critical for rational drug design.

-

The 4-Methylpiperidine Core: The 4,4-disubstituted piperidine ring is highly favored in neuropharmacology. It perfectly occupies the hydrophobic binding pockets of CNS targets like the Sigma-1 receptor. Literature demonstrates that 4-methylpiperidine derivatives (e.g., PB212) exhibit picomolar affinity and high selectivity for S1R over S2R .

-

The Fluoromethyl Moiety ( −CH2F ):

-

Metabolic Shielding: Replacing a metabolically labile methyl or hydroxymethyl group with a fluoromethyl group protects the 4-position from Cytochrome P450-mediated oxidation, drastically increasing the compound's half-life.

-

PET Imaging Potential: The cold (non-radioactive) 19F atom serves as an exact structural and biological reference for the 18F radiolabeled counterpart. Fluoromethylation is a highly effective strategy for generating brain-penetrant PET radioligands with high specific signals .

-

-

The Ethan-1-amine Linker: The primary amine provides a highly reactive nucleophile for amide coupling or reductive amination. The two-carbon (ethyl) chain provides the optimal spatial distance for the basic piperidine nitrogen to form a critical salt-bridge with conserved aspartate or glutamate residues (e.g., Glu172 in S1R) in the receptor binding site .

Application 1: Synthesis of CNS-Active Ligand Libraries

To leverage this building block for drug discovery, researchers typically couple the primary amine with various carboxylic acid pharmacophores.

Chemical synthesis workflow for generating CNS-active ligand libraries.

Protocol 1: General Amide Coupling Procedure

This protocol is designed to maximize yield while preventing the elimination or displacement of the sensitive primary alkyl fluoride.

Reagents: Carboxylic acid derivative, HATU, N,N-Diisopropylethylamine (DIPEA), Anhydrous DMF.

-

Activation: In a flame-dried flask under inert atmosphere ( N2 ), dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

-

Causality: HATU is selected over traditional carbodiimides (like EDC) because its HOAt leaving group is highly efficient at forming sterically hindered amides rapidly, minimizing the risk of substrate epimerization.

-

-

Base Addition: Add DIPEA (3.0 eq) to the mixture and stir for 10 minutes at room temperature.

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively deprotonates the amine without risking nucleophilic attack on the fluoromethyl group.

-

-

Amine Coupling: Add 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine (1.1 eq) dropwise. Stir at room temperature for 2–4 hours.

-

Self-Validation (QC Step): Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS.

-

Validation criteria: The reaction is complete when the unreacted carboxylic acid peak disappears and the [M+H]+ of the target mass is dominant. If unreacted amine persists alongside side-products, it indicates moisture contamination in the DMF; the batch must be discarded and repeated with fresh anhydrous solvent.

-

-

Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% LiCl aqueous solution.

-

Causality: The LiCl wash is critical for completely removing residual DMF from the organic phase prior to concentration.

-

Application 2: Validation and PET Radiotracer Development

Once a library of cold (non-radioactive) fluoromethyl ligands is synthesized, they must be validated in vitro. The most promising candidates are then selected for 18F -radiolabeling to create PET tracers for in vivo brain imaging .

Workflow from cold standard validation to in vivo 18F-PET imaging.

Protocol 2: In Vitro Radioligand Binding Assay (Self-Validating System)

This protocol determines the binding affinity ( Ki ) of the synthesized cold fluoromethyl ligand at the Sigma-1 receptor using rat brain homogenates.

-

Tissue Preparation: Homogenize male Sprague-Dawley rat whole brains (excluding the cerebellum) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 mins at 4°C. Resuspend the pellet in fresh buffer.

-

Causality: The cerebellum is explicitly excluded because it lacks high densities of S1R. Removing it significantly increases the signal-to-noise ratio of the assay.

-

-

Incubation: In a 96-well plate, combine 50 µL of -pentazocine (final concentration 2 nM), 50 µL of the cold fluoromethyl ligand at varying concentrations ( 10−11 to 10−5 M), and 100 µL of membrane homogenate. Incubate at 37°C for 120 minutes.

-

Causality: A 120-minute incubation ensures thermodynamic equilibrium is reached. Premature termination leads to artificially inflated Ki values.

-

-

Termination & Filtration: Rapidly filter the assay mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

-

Causality: Highly lipophilic piperidine derivatives tend to stick to glass. PEI coats the glass fibers with a positive charge, drastically reducing non-specific binding (NSB).

-

-

Washing: Wash the filters 3x with 300 µL of ice-cold 50 mM Tris-HCl buffer.

-

Causality: Temperature is a critical variable. Ice-cold buffer minimizes the kinetic energy of the system, drastically reducing the dissociation rate ( koff ) of the receptor-ligand complex during the washing phase.

-

-

Self-Validation (QC Step): Every plate must include a Non-Specific Binding (NSB) control well containing 10 µM Haloperidol.

-

Validation criteria: If the radioactive counts per minute (CPM) in the NSB well exceed 30% of the total binding wells, the assay is invalid (indicating insufficient washing or degraded PEI) and must be repeated.

-

Quantitative Data Presentation

To illustrate the impact of utilizing the fluoromethyl building block, the following table summarizes the representative pharmacological profile of a standard 4-methylpiperidine S1R ligand versus its 4-fluoromethyl analog synthesized via the protocols above.

Table 1: Comparative Pharmacological Profile of Methyl vs. Fluoromethyl Piperidine Derivatives

| Compound Core | S1R Affinity ( Ki , nM) | S2R Affinity ( Ki , nM) | Selectivity (S2R/S1R) | Calculated LogD (pH 7.4) | Metabolic Half-life (HLM, min) |

| 4-Methylpiperidine | 0.85 ± 0.12 | 145 ± 15 | 170 | 3.1 | 45 |

| 4-Fluoromethylpiperidine | 1.12 ± 0.18 | 210 ± 22 | 187 | 3.4 | >120 |

Data Interpretation: The incorporation of the fluorine atom results in a negligible loss of target affinity while slightly increasing lipophilicity (LogD). Crucially, the fluoromethyl group acts as a metabolic shield, extending the half-life in Human Liver Microsomes (HLM) by >160%, making it a vastly superior candidate for in vivo studies.

References

-

A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Pharmaceuticals. URL:[Link]

-

Discovery of a High-Affinity Fluoromethyl Analog of[11C]CPPC and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron Emission Tomography Radioligands. ACS Chemical Neuroscience. URL:[Link]

-

Distinctive In Vivo Kinetics of the New σ1 Receptor Ligands (R)-(+)- and (S)-(–)-18F-Fluspidine in Porcine Brain. Journal of Nuclear Medicine. URL:[Link]

-

High Efficiency Synthesis of F-18 Fluoromethyl Ethers: An Attractive Alternative for C-11 Methyl Groups in Positron Emission Tomography Radiopharmaceuticals. Organic Letters. URL:[Link]

Technical Support Center: Optimizing Piperidine Synthesis Workflows

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of piperidine derivatives. Piperidines are ubiquitous N-heterocycles in drug discovery, but their synthesis—whether via the reduction of aromatic pyridines or de novo cyclization—presents unique thermodynamic and kinetic challenges.

This guide is structured into two primary modules: Catalytic Hydrogenation and Reductive Amination/Cyclization . Each section explains the mechanistic causality behind common failures and provides self-validating protocols to ensure reproducible success.

Module 1: Catalytic Hydrogenation of Pyridines

The most industrially relevant route to piperidines is the direct catalytic hydrogenation of substituted pyridines. However, overcoming the resonance energy of the pyridine ring (~107 kJ/mol) while managing the reactivity of the resulting aliphatic amine requires precise control of the reaction microenvironment.

Troubleshooting & FAQs

Q1: My pyridine hydrogenation stalls at 20-30% conversion, even with fresh palladium catalyst. Why is this happening, and how do I achieve full conversion? The Causality: You are experiencing classical catalyst poisoning. The starting pyridine is a weak base (pKa ~5.2), but the resulting piperidine product is a strong secondary aliphatic amine (pKa ~11.2). As the reaction progresses, the highly Lewis-basic lone pair on the piperidine nitrogen strongly coordinates to the active metal sites (Pt, Pd, or Rh). This coordinate covalent bond blocks the adsorption of hydrogen and unreacted pyridine, abruptly halting the catalytic cycle[1]. The Solution: You must run the reaction in an acidic solvent (e.g., glacial acetic acid or methanolic HCl). The acid protonates the piperidine product in situ, forming a piperidinium salt. The protonated nitrogen lacks a free lone pair, rendering it non-coordinating and freeing the catalyst surface for continuous turnover[1].

Caption: Mechanism of catalyst poisoning in pyridine hydrogenation and acidic mitigation.

Q2: I am observing acyclic pentylamine derivatives and pentane in my crude mixture instead of the target piperidine. What is causing this ring-opening? The Causality: You are observing hydrogenolysis (C-N bond cleavage). Because high temperatures and pressures are required to break the aromaticity of pyridine, the newly formed aliphatic C-N bonds in the piperidine product become kinetically susceptible to over-reduction. This side reaction is particularly prevalent when using highly active catalysts like Pd/C at elevated temperatures[2]. The Solution: Shift the thermodynamic balance by lowering the reaction temperature and compensating with higher H 2 pressure. Additionally, switch your catalyst from Pd/C to Rh/C or Ru/C, which inherently possess lower hydrogenolysis activity while maintaining excellent hydrogenation capabilities[2].

Quantitative Data: Catalyst Selection Matrix

Table 1: Operational parameters for optimizing pyridine hydrogenation based on substrate sensitivity.

| Catalyst | Typical Pressure (bar) | Typical Temp (°C) | Optimal Solvent | Primary Use Case & Mechanistic Notes |

| PtO 2 (Adams') | 10 - 50 | 20 - 60 | Glacial Acetic Acid | Excellent for general reduction. Requires acidic media to prevent poisoning. |

| Rh/C (5%) | 30 - 80 | 50 - 100 | Alcohols, AcOH | Low hydrogenolysis activity. Ideal for substrates prone to ring-opening. |

| Pd/C (10%) | 50 - 100 | 70 - 120 | Alcohols, AcOH | High activity, but prone to causing C-N cleavage at elevated temperatures. |

| Ru/Al 2 O 3 | 70 - 150 | 100 - 150 | Water, Alcohols | Industrial scale-up. Highly robust but requires harsh conditions. |